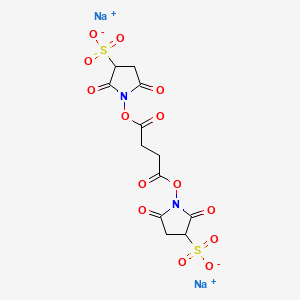

Bis(sulfosuccinimidyl)succinate sodium salt

描述

属性

IUPAC Name |

disodium;1-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O14S2.2Na/c15-7-3-5(29(21,22)23)11(19)13(7)27-9(17)1-2-10(18)28-14-8(16)4-6(12(14)20)30(24,25)26;;/h5-6H,1-4H2,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMAZBCSVWSDIQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2Na2O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747237 | |

| Record name | Disodium 1,1'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215597-96-9 | |

| Record name | Disodium 1,1'-[(1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of Sulfosuccinic Acid Intermediate

The initial step involves reacting maleic anhydride with sodium bisulfite (NaHSO₃) to form sulfosuccinic acid. This reaction proceeds via nucleophilic addition, where the bisulfite ion attacks the electron-deficient double bond of maleic anhydride. The intermediate is stabilized in an aqueous medium at 60–80°C for 2–4 hours.

Esterification with Succinic Acid

The sulfosuccinic acid is then esterified with succinic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This step forms the bis(sulfosuccinic) succinate ester, which is subsequently treated with N-hydroxysuccinimide (NHS) to activate the ester groups.

Sodium Salt Formation

The final product is converted to its sodium salt by reacting the sulfosuccinimide ester with sodium hydroxide (NaOH). This step is critical for enhancing water solubility and is typically conducted in acetone or dimethylformamide (DMF) at 60°C.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost efficiency and reproducibility. The patent CN102199112A details a scalable protocol involving:

Reaction Conditions and Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Sulfonation | NaHSO₃ | H₂O | 60–80°C | 2–4 h | 85–90% |

| Esterification | Succinic acid, DCC | DMF | 25°C | 12 h | 75–80% |

| NHS Activation | NHS, DCC | DMF | 0–4°C | 6 h | 70–75% |

| Sodium Salt Conversion | NaOH | Acetone | 60°C | 0.5 h | 95% |

Key Observations:

Purification Techniques

Crude BS³ is purified via recrystallization from ethanol/water mixtures or size-exclusion chromatography. Industrial processes often employ continuous crystallization systems to maximize yield.

Laboratory-Scale Optimization

Academic studies emphasize modifications to enhance purity and reactivity:

Solvent Systems

pH Control

Maintaining a pH of 7.5–8.5 during sodium salt formation prevents hydrolysis of the sulfosuccinimide groups. Buffers such as sodium bicarbonate are often employed.

Comparative Analysis of Methodologies

| Parameter | Industrial Method | Laboratory Method |

|---|---|---|

| Scale | Multi-kilogram | Milligram to gram |

| Reaction Time | 18–24 h | 8–12 h |

| Purification | Continuous crystallization | Column chromatography |

| Yield | 70–75% | 60–65% |

Trade-offs: Industrial methods favor throughput over purity, whereas laboratory protocols prioritize structural fidelity for research applications.

Challenges and Mitigation Strategies

Hydrolysis of NHS Esters

The sulfosuccinimide ester groups are prone to hydrolysis in aqueous environments. Strategies include:

Byproduct Formation

Side products such as disuccinimidyl sulfone (DSS) may form due to oxidation. This is mitigated by:

Recent Advances in Synthesis

化学反应分析

Types of Reactions

Bis(sulfosuccinimidyl)succinate sodium salt primarily undergoes substitution reactions, where the sulfosuccinimidyl groups react with primary amines to form stable amide bonds. This reaction is commonly used in crosslinking applications to link proteins or other molecules containing primary amines.

Common Reagents and Conditions

The reaction of bis(sulfosuccinimidyl)succinate sodium salt with primary amines typically occurs under mild conditions, with a pH range of 7-9 being optimal. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) to maintain the desired pH and to provide a suitable environment for the reaction.

Major Products Formed

The major products formed from the reaction of bis(sulfosuccinimidyl)succinate sodium salt with primary amines are stable amide bonds. These bonds link the target molecules, resulting in crosslinked complexes that can be analyzed for various biochemical properties.

科学研究应用

Bis(sulfosuccinimidyl)succinate sodium salt has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex molecules and in the study of molecular interactions.

Biology: It is employed in protein crosslinking studies to investigate protein-protein interactions and to stabilize protein complexes for structural analysis.

Medicine: It is used in the development of diagnostic assays and in the study of disease mechanisms involving protein interactions.

Industry: It is utilized in the production of bioconjugates and in the development of biosensors and other analytical tools.

作用机制

The mechanism of action of bis(sulfosuccinimidyl)succinate sodium salt involves the formation of covalent bonds between the sulfosuccinimidyl groups and primary amines on target molecules. This reaction results in the formation of stable amide bonds, effectively linking the molecules together. The molecular targets of this compound are typically proteins or other biomolecules containing primary amines, and the pathways involved include the formation of covalent linkages that stabilize the molecular complexes.

相似化合物的比较

Comparison with Similar Compounds

BS3 belongs to the N-hydroxysuccinimide (NHS) ester family of crosslinkers. Below is a detailed comparison with structurally or functionally related compounds:

Key Structural and Functional Differences

Performance and Practical Considerations

- Solubility Advantage : Unlike DSS or EGS, BS3’s sulfonate groups enable direct use in physiological buffers, simplifying workflows .

- Reaction Efficiency : BS3 achieves faster protein immobilization (24 h) compared to traditional methods (72 h) due to its high aqueous reactivity .

- Biocompatibility : BS3 avoids the need for His-tag modifications, broadening its applicability in sensor designs .

- Safety : BS3 requires caution due to hazards (e.g., H315: skin irritation; H319: eye irritation) .

Case Studies

- BS3 vs. DSS : In crosslinking Aβ peptides, BS3 (1.2 mM) produced controlled oligomerization without over-crosslinking, unlike glutaraldehyde .

- BS3 vs. DTSSP : DTSSP’s disulfide bond allows cleavage with DTT, making it preferable for isolating crosslinked complexes in mass spectrometry .

- BS3 vs. Sulfo-SMCC : Sulfo-SMCC’s maleimide group enables site-specific conjugation to cysteine residues, whereas BS3 targets lysines .

Research Findings and Limitations

- BS3 in Structural Biology : BS3 crosslinked β3-EGFP subunits in HEK293F cells, confirming Nav1.5 sodium channel clustering . However, its irreversible nature limits dynamic studies.

- Limitations: BS3’s specificity for primary amines may miss interactions involving non-lysine residues. Alternatives like formaldehyde (targeting multiple residues) or photoactivatable crosslinkers (e.g., diazirines) are used for broader profiling .

生物活性

Overview

Bis(sulfosuccinimidyl)succinate sodium salt, commonly referred to as BS3, is a homobifunctional crosslinker widely utilized in biochemical research. This compound is particularly valued for its ability to form stable covalent bonds between biomolecules, facilitating the study of protein-protein interactions and cellular processes.

- Molecular Formula : C₁₂H₁₄N₂NaO₈S₂

- Molecular Weight : Approximately 572.43 g/mol

- Appearance : White to light tan solid

- Solubility : Highly water-soluble, making it suitable for biological applications where organic solvents may interfere with protein function.

- Melting Point : Exceeds 300°C, indicating thermal stability.

BS3 acts primarily through its reactive N-hydroxysulfosuccinimidyl (NHS) ester groups, which selectively react with primary amines present in proteins and other biomolecules. The reaction mechanism involves nucleophilic substitution, resulting in the formation of stable amide bonds:

This covalent linkage effectively stabilizes protein complexes and enhances the understanding of transient interactions within cellular environments.

Protein Crosslinking

BS3 is extensively used to study protein-protein interactions by crosslinking proteins at their surface. This method allows researchers to analyze receptor-ligand binding and the dynamics of protein complexes in various biological contexts. The flexibility provided by the eight-carbon spacer arm reduces steric hindrance, facilitating effective crosslinking without compromising protein structure.

Cellular Effects

Due to its membrane-impermeable nature, BS3 is particularly effective for crosslinking cell surface proteins without affecting intracellular components. This property is crucial for exploring interactions that occur on the cell membrane, such as signaling pathways and receptor activation.

Case Studies

- Protein Interaction Studies : In a study examining the interaction between G-protein coupled receptors (GPCRs) and their ligands, BS3 was employed to stabilize these transient interactions. The results indicated that crosslinked complexes could be analyzed using mass spectrometry, providing insights into receptor conformational changes upon ligand binding .

- Antibody-Drug Conjugates : BS3 has been utilized in the development of antibody-drug conjugates (ADCs), where it facilitates the attachment of cytotoxic agents to antibodies. This method enhances targeted delivery to cancer cells while minimizing systemic toxicity .

- Receptor-Ligand Binding Analysis : A study demonstrated the application of BS3 in analyzing the binding kinetics of ligands to their respective receptors on live cells. The crosslinking allowed for a detailed examination of binding affinities and interaction dynamics over time .

Biochemical Analysis

| Property | Description |

|---|---|

| Reactivity | Highly reactive towards primary amines |

| Crosslinking Efficiency | Forms stable conjugates with minimal steric hindrance |

| pH Dependence | Optimal reactivity at pH 7-9 |

| Application Areas | Biochemistry, molecular biology, drug development |

常见问题

Q. What is the chemical structure and molecular weight of BS3, and how does this influence its crosslinking reactivity?

BS3 (Bis(sulfosuccinimidyl)suberate sodium salt) has the empirical formula C₁₆H₁₈N₂Na₂O₁₄S₂ and a molecular weight of 572.43 g/mol . Its structure includes two NHS ester groups linked by a suberate spacer, enabling amine-reactive crosslinking. The sulfonate groups enhance water solubility, making it suitable for aqueous protein conjugation. The spacer length (11.4 Å) determines the proximity of target molecules for crosslinking .

Q. What are the standard protocols for using BS3 in protein crosslinking?

- Step 1: Prepare proteins in a pH 7–9 buffer (e.g., PBS or HEPES) to ensure optimal NHS ester reactivity with primary amines. Avoid amine-containing buffers (e.g., Tris).

- Step 2: Dissolve BS3 in anhydrous DMSO or water immediately before use to prevent hydrolysis.

- Step 3: Add BS3 to the protein mixture at a 10–20-fold molar excess over the target protein. Incubate at 4–25°C for 30–60 minutes.

- Step 4: Quench the reaction with Tris-HCl (pH 7.5) or glycine.

- Validation: Confirm crosslinking via SDS-PAGE or mass spectrometry .

Q. How should BS3 be stored and handled to maintain stability?

Q. What are the primary applications of BS3 in biochemical research?

BS3 is widely used for:

- Protein-protein interaction studies (e.g., receptor-ligand complexes).

- Membrane protein stabilization via extracellular domain crosslinking.

- Antibody conjugation for immunoprecipitation or microscopy.

- Structural biology to capture transient molecular interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using BS3 in heterogeneous systems (e.g., cell membranes or multiprotein complexes)?

- Variable Testing: Systematically vary pH (7.5–9.0), temperature (4–37°C), and BS3 concentration (5–50 mM) to balance crosslinking efficiency and specificity.

- Competitive Quenching: Add low-molecular-weight amines (e.g., glycine) post-reaction to reduce non-specific crosslinks.

- Time-Course Analysis: Perform crosslinking at multiple timepoints (10–120 minutes) to identify optimal reaction kinetics .

Q. What methodologies address inconsistencies in crosslinking efficiency data with BS3?

- Control Experiments: Include non-reactive analogs (e.g., sulfo-NHS acetate) to distinguish specific vs. non-specific binding.

- Quantitative MS/MS: Use isotopic labeling (e.g., SILAC) to normalize crosslink yield across replicates.

- Statistical Modeling: Apply multivariate regression to identify confounding variables (e.g., buffer ionic strength, protein concentration) .

Q. What advanced techniques confirm BS3-mediated crosslinks, and how are they validated?

- Mass Spectrometry: Utilize crosslink-specific search engines (e.g., pLink2) to identify lysine-lysine crosslinks.

- Cryo-EM: Resolve crosslinked complexes at near-atomic resolution to validate spatial proximity.

- Negative Controls: Compare crosslinked samples with BS3-omitted or amine-blocked (e.g., acetylation) preparations .

Q. How does BS3’s reactivity compare to other NHS esters (e.g., DSG or DSS) in terms of spacer length and solubility?

- Spacer Length: BS3’s 11.4 Å spacer is shorter than DSS (12.0 Å) but longer than DTSSP (6.4 Å), affecting targetable epitope distances.

- Solubility: Unlike DSS (DMSO-soluble), BS3’s sulfonate groups enable aqueous solubility, reducing aggregation in hydrophilic systems.

- Hydrolysis Rate: BS3’s half-life in aqueous buffers (pH 7.4) is ~30 minutes, requiring faster reaction setups compared to non-sulfo analogs .

Q. How should researchers design experiments to study BS3’s crosslinking kinetics and thermodynamics?

- Stopped-Flow Spectroscopy: Monitor NHS ester hydrolysis in real-time under varying pH/temperature conditions.

- Isothermal Titration Calorimetry (ITC): Measure binding enthalpy changes during crosslink formation.

- Kinetic Modeling: Fit time-resolved crosslink yield data to second-order rate equations to derive activation energy .

Q. How can BS3 crosslinking be integrated with other structural biology techniques (e.g., X-ray crystallography or NMR)?

- Hybrid Approaches: Use BS3 to stabilize flexible regions of proteins for crystallization trials.

- Selective Isotope Labeling: Incorporate ¹³C/¹⁵N isotopes into crosslinked lysines for NMR resonance assignment.

- Complementary Data: Combine crosslinking constraints with SAXS or HDX-MS to refine molecular dynamics simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。